Spirocyclic 3D Architecture: Fsp³ Comparison of 1-Azaspiro[3.4]octan-2-one vs. Monocyclic β-Lactams
1-Azaspiro[3.4]octan-2-one exhibits a calculated fraction of sp³-hybridized carbon atoms (Fsp³) of 0.857 (6 of 7 carbons are sp³), reflecting its highly saturated, three-dimensional spirocyclic architecture . In contrast, a representative monocyclic 4-substituted azetidin-2-one (4-(4-(trifluoromethyl)phenyl)azetidin-2-one, CAS 1342243-29-1) has a reported Fsp³ of only 0.30, indicating a substantially flatter molecular profile . The mean Fsp³ for approved drugs is approximately 0.47, and higher Fsp³ values have been correlated with improved solubility, enhanced target selectivity, and reduced off-target interactions in multiple analyses [1].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) as measure of three-dimensionality |
|---|---|
| Target Compound Data | Fsp³ = 0.857 (6 sp³ carbons / 7 total carbons) |
| Comparator Or Baseline | 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one: Fsp³ = 0.30; Approved drug mean Fsp³ = 0.47 |
| Quantified Difference | ~2.9-fold higher Fsp³ vs. comparator monocyclic β-lactam; ~1.8-fold above approved drug mean |
| Conditions | Calculated from molecular formula/structure; comparator Fsp³ from vendor-reported data (Fluorochem) |
Why This Matters
Higher Fsp³ is associated with greater three-dimensional complexity that can enhance target selectivity, improve physicochemical properties, and strengthen patentability of derived lead compounds.
- [1] Wei W, Cherukupalli S, Jing L, Liu X, Zhan P. Fsp³: A new parameter for drug-likeness. Drug Discov Today. 2020;25(10):1839-1845. doi:10.1016/j.drudis.2020.07.017. View Source
